6-Méthyl-1H-indazole-3-carbaldéhyde

Vue d'ensemble

Description

6-Methyl-1H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Methyl-1H-indazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1H-indazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactions multicomposantes (RMC)

“6-Méthyl-1H-indazole-3-carbaldéhyde” sert de précurseur efficace dans les RMC, qui sont des stratégies durables pour synthétiser des molécules complexes. Ces réactions sont à haut rendement, rapides et économiques, et s'alignent sur les principes de la chimie verte . Les groupes fonctionnels inhérents du composé facilitent diverses méthodes de formation de liaisons, améliorant la chimio-, stéréo- et régiosélectivité.

Précurseur d'activité biologique

Ce composé est crucial pour la génération de structures biologiquement actives, y compris celles ayant des activités antioxydantes, antibiotiques, anti-inflammatoires, antimicrobiennes, anticancéreuses, antihyperglycémiques, inhibitrices de protéine kinase et anti-VIH . Son rôle dans la synthèse de molécules actives comme les dérivés de carbazole, triazole, pyrazole, pyrimidine, quinoline et imidazole est significatif.

Inhibiteurs de kinases

En chimie médicinale, les dérivés de l'indazole, y compris le “this compound”, sont de plus en plus importants en tant qu'inhibiteurs de kinases. Ces composés sont des intermédiaires clés pour accéder à une variété d'indazoles polyfonctionnalisés 3-substitués .

Inhibiteurs de la protéase du VIH

Le fragment indazole, qui fait partie de la structure du “this compound”, est utilisé dans la production d'inhibiteurs de la protéase du VIH. Ces inhibiteurs sont essentiels pour le traitement du VIH en interférant avec la capacité du virus à se répliquer dans les cellules hôtes .

Antagonistes des récepteurs de la sérotonine

Les composés contenant un fragment indazole sont étudiés pour leur potentiel en tant qu'antagonistes des récepteurs de la sérotonine. Ces antagonistes peuvent être utilisés pour traiter divers troubles psychiatriques en modulant les niveaux de sérotonine dans le cerveau .

Inhibiteurs de la réductase de l'aldéhyde

Le “this compound” est utilisé dans la synthèse d'inhibiteurs de la réductase de l'aldéhyde. Ces inhibiteurs jouent un rôle dans la gestion des complications liées au diabète, telles que les cataractes et la neuropathie, en empêchant l'accumulation de sorbitol .

Inhibiteurs de l'acétylcholinestérase

Le composé est également impliqué dans la création d'inhibiteurs de l'acétylcholinestérase, qui sont utilisés pour traiter la maladie d'Alzheimer en augmentant le niveau d'acétylcholine dans le cerveau, améliorant ainsi les fonctions cognitives .

Mécanisme D'action

Target of Action

Indazole derivatives, a family to which 6-methyl-1h-indazole-3-carbaldehyde belongs, have been noted for their potential role in the inhibition, regulation, and/or modulation of kinases such as chk1 and chk2 .

Mode of Action

It’s worth noting that indazole derivatives are known for their potential in generating biologically active structures .

Biochemical Pathways

Indole derivatives, which are structurally similar to indazoles, are known to play a significant role in cell biology . They are used in the treatment of various disorders in the human body, including cancer cells and microbes .

Result of Action

Indazole derivatives have been noted for their potential antitumor activity .

Activité Biologique

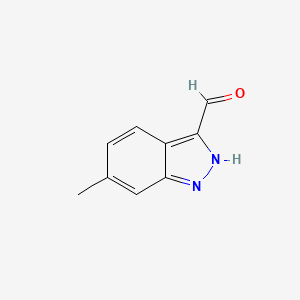

6-Methyl-1H-indazole-3-carbaldehyde is a compound belonging to the indazole family, characterized by its unique structure featuring a methyl group and an aldehyde functional group attached to the indazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 164.17 g/mol

- Structure : The compound's structure can be visualized using molecular modeling software, which aids in understanding its spatial configuration.

Biological Activity

The biological activity of 6-Methyl-1H-indazole-3-carbaldehyde is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Here are some key findings related to its biological activity:

- Inhibition of Kinases : Indazole derivatives, including 6-Methyl-1H-indazole-3-carbaldehyde, have been shown to act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), which is significant in treating respiratory diseases.

- Anticancer Activity : Studies have reported that this compound exhibits antiproliferative effects on several tumor cell lines, suggesting its potential as an anticancer agent . For instance, it significantly suppressed the migration and invasion of MDA-MB-231 cells by downregulating Snail expression without affecting tumor growth .

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, with specific efficacy against Gram-positive bacteria . Its mechanism includes inhibition of protein synthesis pathways and interference with nucleic acid and peptidoglycan production.

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Kinase Inhibition | Selective inhibition of PI3Kδ | |

| Anticancer | Antiproliferative effects on MDA-MB-231 cells | |

| Antimicrobial | Activity against Gram-positive bacteria |

Case Study: Anticancer Activity

A study focused on the structure-activity relationship (SAR) of indazole derivatives revealed that 6-Methyl-1H-indazole-3-carbaldehyde exhibited significant selectivity toward PAK1 kinase among a panel of 29 kinases. This selectivity is critical for developing targeted therapies for cancer treatment. The compound's ability to downregulate Snail expression plays a crucial role in inhibiting cancer cell migration and invasion .

Applications in Medicinal Chemistry

6-Methyl-1H-indazole-3-carbaldehyde serves as a key intermediate in synthesizing various heterocyclic compounds and pharmaceuticals. Its reactivity profile allows for further derivatization, which is essential for developing more complex molecules for research purposes. The compound's unique structural features make it valuable in exploring new therapeutic agents across multiple fields.

Propriétés

IUPAC Name |

6-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQJCMCRICBIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595804 | |

| Record name | 6-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-98-9 | |

| Record name | 6-Methyl-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.